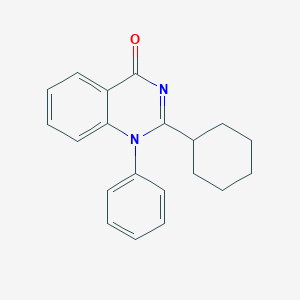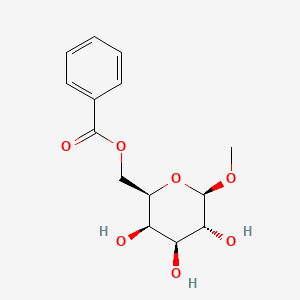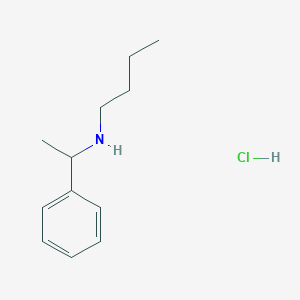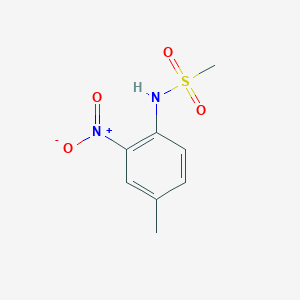
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
Vue d'ensemble
Description
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one, also known as CHX-1, is a synthetic compound that belongs to the quinazolinone family. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythms, Wnt signaling, and DNA damage response. In recent years, CHX-1 has gained attention as a promising tool compound for studying CK1δ function and as a potential therapeutic target for cancer, neurodegenerative diseases, and sleep disorders.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one involves binding to the ATP-binding pocket of CK1δ and inhibiting its kinase activity. CK1δ is a constitutively active kinase that phosphorylates substrates in a time- and context-dependent manner. By inhibiting CK1δ, this compound can alter the phosphorylation status of downstream targets and affect their function. The selectivity and potency of this compound for CK1δ have been validated by biochemical assays and X-ray crystallography studies.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects depending on the cellular context. In cancer cells, this compound can induce cell cycle arrest, apoptosis, and senescence by inhibiting CK1δ-mediated phosphorylation of p53 and other tumor suppressor proteins. In neurons, this compound can modulate the activity of clock genes and enhance synaptic plasticity by regulating CK1δ-dependent phosphorylation of CREB and other transcription factors. In zebrafish embryos, this compound can disrupt the development of the dorsal axis by inhibiting CK1δ-mediated phosphorylation of β-catenin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one in lab experiments include its high potency and selectivity for CK1δ, its well-defined mechanism of action, and its ability to modulate diverse cellular processes. This compound can be used in vitro and in vivo to study the function of CK1δ in various biological contexts. However, there are also some limitations to using this compound, such as its potential off-target effects and toxicity at high concentrations. Researchers need to carefully optimize the dose and duration of this compound treatment to avoid unwanted effects.
Orientations Futures
There are many future directions for research on 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one and its potential therapeutic applications. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of this compound. These inhibitors could be used to validate CK1δ as a therapeutic target for cancer, neurodegenerative diseases, and sleep disorders. Another area of interest is the identification of downstream targets of CK1δ that mediate its effects on circadian rhythms, Wnt signaling, and DNA damage response. These targets could serve as biomarkers for disease diagnosis and drug development. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce its toxicity in clinical settings. Overall, this compound is a valuable tool compound for investigating the function of CK1δ and has significant potential for therapeutic applications.
Applications De Recherche Scientifique
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one has been used extensively in scientific research to investigate the role of CK1δ in various biological processes. CK1δ is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK1δ activity with this compound, researchers can study the downstream effects of CK1δ signaling and identify potential therapeutic targets. This compound has been shown to modulate circadian rhythms, regulate the Wnt/β-catenin pathway, and enhance DNA damage response in cancer cells.
Propriétés
IUPAC Name |
2-cyclohexyl-1-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFBVRJNECQQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Cyclopropyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280399.png)
![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)




![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(phenylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280433.png)


